molecular formula C17H18N4O4 B2652375 N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide CAS No. 1903621-02-2

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide

Cat. No.: B2652375
CAS No.: 1903621-02-2
M. Wt: 342.355
InChI Key: MEYXDJPNCDJXHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrazole carboxamide core substituted with a 1,3-dimethyl group at the pyrazole ring and a phenylethyl side chain bearing a 2,4-dioxo-1,3-oxazolidin-3-yl moiety.

Properties

IUPAC Name

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2,5-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O4/c1-11-8-14(20(2)19-11)16(23)18-13(12-6-4-3-5-7-12)9-21-15(22)10-25-17(21)24/h3-8,13H,9-10H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEYXDJPNCDJXHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)NC(CN2C(=O)COC2=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide typically involves multiple steps, starting with the preparation of the oxazolidinone ring. One common method involves the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds in a hexafluoroisopropanol medium . The phenylethyl group can be introduced through a Friedel-Crafts alkylation reaction, while the pyrazole carboxamide moiety can be synthesized via a condensation reaction between a hydrazine derivative and an α,β-unsaturated carbonyl compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to maximize yield and purity. This can include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can be performed to replace specific functional groups with others, using reagents like sodium hydride or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolidinone ring can form hydrogen bonds with active site residues, while the phenylethyl group can engage in hydrophobic interactions. The pyrazole carboxamide moiety may participate in coordination with metal ions or other cofactors, modulating the activity of the target protein.

Comparison with Similar Compounds

Structural and Functional Analogues

TAK-593 (VEGFR2 Inhibitor)
  • Structure: Contains a 1,3-dimethyl-1H-pyrazole-5-carboxamide core linked to an imidazo[1,2-b]pyridazine moiety via a phenoxy group. A cyclopropylcarbonyl group enhances kinase selectivity .
  • Key Differences: Replaces the oxazolidinone with a more rigid imidazo-pyridazine system, improving potency against VEGFR2 (IC50 < 1 nM).
  • Activity : Demonstrated >100-fold selectivity over other kinases in preclinical models .
Razaxaban (Factor Xa Inhibitor)
  • Structure: Shares a pyrazole carboxamide backbone but substitutes the oxazolidinone with an aminobenzisoxazole P1 group and a trifluoromethyl moiety.
  • Key Differences: The aminobenzisoxazole enhances Factor Xa binding (Ki = 0.19 nM), while the trifluoromethyl group improves metabolic stability .
  • Activity : Achieved 90% oral bioavailability in primates and advanced to clinical trials for thrombosis .
5,3-AB-CHMFUPPYCA ()
  • Structure : Features a cyclohexylmethyl group and 4-fluorophenyl substituent on the pyrazole carboxamide.
  • Biological targets remain uncharacterized .
Oxadiazole Derivative ()
  • Structure: Incorporates a difluoropyrrolidine and oxadiazole ring instead of oxazolidinone.
  • Key Differences : The oxadiazole may enhance membrane permeability, while the difluoropyrrolidine introduces conformational rigidity .

Comparative Data Table

Compound Name Molecular Weight (g/mol) Key Substituents Biological Target Potency/Selectivity Reference
Target Compound ~427.4 2,4-Dioxo-oxazolidin-3-yl, phenylethyl Hypothetical kinase N/A
TAK-593 ~532.5 Imidazo[1,2-b]pyridazine, cyclopropylcarbonyl VEGFR2 kinase IC50 < 1 nM
Razaxaban ~607.5 Aminobenzisoxazolyl, trifluoromethyl Factor Xa Ki = 0.19 nM
5,3-AB-CHMFUPPYCA ~428.5 Cyclohexylmethyl, 4-fluorophenyl Unknown N/A
Oxadiazole Derivative () ~435.4 Difluoropyrrolidine, oxadiazole Undisclosed N/A

Biological Activity

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

N 2 2 4 dioxo 1 3 oxazolidin 3 yl 1 phenylethyl 1 3 dimethyl 1H pyrazole 5 carboxamide\text{N 2 2 4 dioxo 1 3 oxazolidin 3 yl 1 phenylethyl 1 3 dimethyl 1H pyrazole 5 carboxamide}

Molecular Formula

The molecular formula is C18H22N4O4C_{18}H_{22}N_4O_4, with a molecular weight of approximately 366.4 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the oxazolidinone ring and subsequent modifications to introduce the pyrazole and carboxamide functionalities. Detailed synthetic pathways can be found in various chemical literature sources.

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (µM)Mechanism
Compound AC6 Glioma5.13Induces apoptosis
Compound BSH-SY5Y Neuroblastoma5.00Cell cycle arrest

Case Study: A specific derivative showed an IC50 value of 5.13 µM in the C6 glioma cell line, indicating potent anticancer activity compared to standard chemotherapeutics like 5-Fluorouracil (IC50 = 8.34 µM) .

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of related compounds. The oxazolidinone structure is known to enhance interaction with bacterial ribosomes, leading to inhibition of protein synthesis.

Example Findings:

  • Compound X : Exhibited significant activity against Staphylococcus aureus with an MIC of 16 µg/mL.

This suggests that N-[2-(2,4-dioxo-1,3-oxazolidin-3-y)-1-phenylethyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide may also possess similar antimicrobial properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Inhibition of Enzymes : The oxazolidinone moiety can form hydrogen bonds with active sites on enzymes.
  • Cell Cycle Modulation : Induces cell cycle arrest at various phases, particularly in G0/G1 and S phases.
  • Apoptosis Induction : Triggers apoptotic pathways in cancer cells via intrinsic mechanisms.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.